Comparative CYP3A4 Inhibition: 4-Fluoro vs. 4-Methyl Analog
In a study profiling heterocyclic ketone inhibitors of Cytochrome P450 3A4, Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone demonstrated an IC50 of 5.49 µM. Its direct 4-methyl analog, Benzo[d]oxazol-2-yl(p-tolyl)methanone (CAS 1258498-70-2), tested under identical conditions, exhibited an IC50 of 12.3 µM [1]. This 2.24-fold difference highlights the superior CYP3A4 binding affinity conferred by the 4-fluoro substituent over the 4-methyl group.
| Evidence Dimension | CYP3A4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.49 µM |
| Comparator Or Baseline | Benzo[d]oxazol-2-yl(p-tolyl)methanone: IC50 = 12.3 µM |
| Quantified Difference | 2.24-fold lower IC50 (higher potency) for the 4-fluoro compound |
| Conditions | Recombinant human CYP3A4, midazolam as substrate, preincubated for 5 min, analysis by LC-MS/MS. |
Why This Matters
For researchers designing CYP3A4 inhibitors, the 4-fluoro derivative provides a critical 2.24-fold increase in potency over the nearest methyl analog, enabling lower dosing in cellular assays and reduced off-target risk.
- [1] ChEMBL Database, Compound Report for CHEMBL2018913 (Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone) and CHEMBL373357 (Benzo[d]oxazol-2-yl(p-tolyl)methanone). Data curated by BindingDB. View Source
